molecular formula C18H23N3O6S2 B2548964 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide CAS No. 881936-02-3

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide

Cat. No.: B2548964
CAS No.: 881936-02-3
M. Wt: 441.52
InChI Key: MNWLRABLUYVPOE-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes methoxy, sulfonamido, and N-methylpropanamide groups, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form an amine.

    Sulfonation: The amine is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using agents such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the amide bond through a reaction with N-methylpropanamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Key considerations include temperature control, reagent concentration, and reaction time to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert sulfonamides to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds with active sites, while the methoxy and N-methylpropanamide groups may enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide
  • 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide

Uniqueness

Compared to similar compounds, 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide offers unique structural features that may result in distinct biological activities and chemical reactivity. Its specific combination of functional groups allows for versatile applications and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S2/c1-19-18(22)11-12-20-28(23,24)15-9-10-17(27-3)16(13-15)21(2)29(25,26)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWLRABLUYVPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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